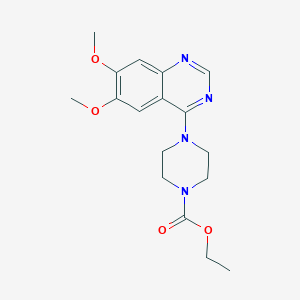![molecular formula C12H12N2OS B7543000 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile, also known as AZD-1152, is a small molecule inhibitor that targets the Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell division. AZD-1152 has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile targets the Aurora kinases, which are involved in the regulation of cell division. Specifically, 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile inhibits Aurora kinase B, which plays a crucial role in the separation of chromosomes during mitosis. Inhibition of Aurora kinase B leads to the formation of polyploid cells, which are unable to divide and eventually undergo apoptosis. 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has also been shown to inhibit other kinases, such as FLT3 and JAK2, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has also been shown to enhance the immune response to cancer, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, which provides a wealth of data for researchers. However, 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has several limitations. It has poor solubility in aqueous solutions, which may limit its use in certain assays. In addition, it has been shown to have off-target effects on other kinases, which may complicate data interpretation.
Orientations Futures
There are several future directions for the study of 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile. One area of research is the development of more potent and selective inhibitors of Aurora kinase B. Another area of research is the identification of biomarkers that can predict response to 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile. Finally, the combination of 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile with other anticancer agents, such as immunotherapies, may enhance its efficacy and broaden its clinical utility.
Conclusion:
In conclusion, 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile is a promising small molecule inhibitor that targets the Aurora kinases. It has shown significant anticancer activity in preclinical models of cancer and has several advantages for lab experiments. However, it also has several limitations that need to be addressed. Future research directions include the development of more potent and selective inhibitors, the identification of biomarkers, and the combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile involves several steps, including the formation of the bicyclic ring system, the introduction of the thiophene ring, and the attachment of the cyano group. The final product is obtained through a series of purification steps. The synthesis of 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has been described in detail in several publications, including a patent by AstraZeneca.
Applications De Recherche Scientifique
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. In vivo studies have demonstrated that 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile can significantly reduce tumor growth in mouse models of cancer. 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and gemcitabine.
Propriétés
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-6-9-3-4-16-11(9)12(15)14-7-8-1-2-10(14)5-8/h3-4,8,10H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHQNUWJDQRMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)

![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)


![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)


![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)